molecular formula C15H18ClN3O2S B2588840 N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide CAS No. 1645438-01-2

N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide

Cat. No.: B2588840
CAS No.: 1645438-01-2
M. Wt: 339.84
InChI Key: GXYHFSNUFRJYRT-UHFFFAOYSA-N
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Description

N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide is a synthetic compound that features a quinoline moiety and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.

    Coupling of Quinoline and Piperidine: The quinoline and piperidine moieties are coupled using a suitable linker, such as methanesulfonamide, under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dechlorinated derivatives.

Scientific Research Applications

N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors critical to the survival of pathogens, thereby exerting its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Piperidine Derivatives: Compounds like piperine, which have a piperidine ring and exhibit various biological activities.

Uniqueness

N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide is unique due to its combined quinoline and piperidine structures, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to compounds with only one of these moieties.

Properties

IUPAC Name

N-[1-(6-chloroquinolin-4-yl)piperidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-22(20,21)18-12-3-2-8-19(10-12)15-6-7-17-14-5-4-11(16)9-13(14)15/h4-7,9,12,18H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYHFSNUFRJYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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